N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazol-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound featuring a benzo[d]thiazole ring system with methoxy groups and an isoxazole carboxamide moiety
Wissenschaftliche Forschungsanwendungen
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to the biological activity associated with the benzo[d]thiazole core.
Materials Science: Its unique structure makes it useful in the development of organic materials with specific properties, such as polymers and specialty chemicals.
Biological Studies: The compound’s interaction with biological targets is studied to develop new therapeutic agents with enhanced efficacy and selectivity.
Wirkmechanismus
Target of Action
The compound, also known as N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, leading to a weakened cell wall in Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to cell lysis and death of the bacterium .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to provide a comprehensive understanding.
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By inhibiting the enzyme DprE1, the compound disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and eventual cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves the condensation of 5,6-dimethoxybenzo[d]thiazol-2-amine with 5-methylisoxazole-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethoxybenzo[d]thiazole: A related compound with similar biological activities.
6-Methoxybenzo[d]thiazole: Another derivative with potential medicinal applications.
2-Chloro-6-methoxybenzo[d]thiazole: Known for its antimicrobial properties.
Uniqueness
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide stands out due to the presence of both the benzo[d]thiazole and isoxazole moieties, which contribute to its unique chemical and biological properties. This dual functionality enhances its potential for diverse applications in research and industry.
Biologische Aktivität
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
- IUPAC Name : N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Molecular Formula : C14H13N3O4S
- Molecular Weight : 319.33 g/mol
- CAS Number : 941954-38-7
- Purity : Typically over 98% .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide. The compound's structural analogs have shown promising results against various cancer cell lines.
- Inhibition of Kinases : Many derivatives of benzothiazole compounds have been identified as kinase inhibitors, which play a crucial role in cancer cell proliferation. The structure of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide suggests it may similarly inhibit specific kinases involved in tumor growth .
- Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways. For example, derivatives tested against pancreatic cancer cell lines demonstrated significant increases in caspase activity .
Cytotoxicity Studies
A study evaluating the cytotoxic effects of various benzothiazole derivatives reported that many exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .
Table 1: Cytotoxicity Data of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 (Breast) | 0.39 |
Compound B | HCT116 (Colon) | 0.46 |
Compound C | A375 (Melanoma) | 0.16 |
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide | TBD |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
While primarily studied for anticancer properties, some derivatives have also exhibited antimicrobial activity against bacterial strains such as Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these compounds suggest potential applications in treating infections alongside cancer .
Table 2: Antimicrobial Activity Data
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound D | E. coli | 15 |
Compound E | B. subtilis | 20 |
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide | TBD |
Case Study 1: In Vivo Efficacy
A recent study investigated the in vivo efficacy of a related compound in a mouse model of breast cancer. The compound significantly reduced tumor size compared to controls and showed a favorable safety profile .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of benzothiazole derivatives indicated that modifications at specific positions can enhance biological activity. For instance, introducing electron-withdrawing groups at para positions improved kinase inhibition potency significantly .
Eigenschaften
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-7-4-9(17-21-7)13(18)16-14-15-8-5-10(19-2)11(20-3)6-12(8)22-14/h4-6H,1-3H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJMSLWYHDVCEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.